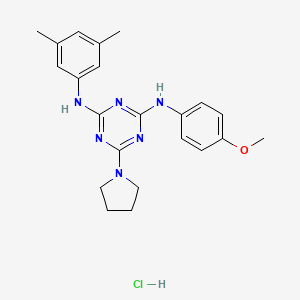

N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

CAS No.: 1179496-06-0

Cat. No.: VC6334613

Molecular Formula: C22H27ClN6O

Molecular Weight: 426.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179496-06-0 |

|---|---|

| Molecular Formula | C22H27ClN6O |

| Molecular Weight | 426.95 |

| IUPAC Name | 2-N-(3,5-dimethylphenyl)-4-N-(4-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |

| Standard InChI | InChI=1S/C22H26N6O.ClH/c1-15-12-16(2)14-18(13-15)24-21-25-20(23-17-6-8-19(29-3)9-7-17)26-22(27-21)28-10-4-5-11-28;/h6-9,12-14H,4-5,10-11H2,1-3H3,(H2,23,24,25,26,27);1H |

| Standard InChI Key | CUFFFGVZEJRDHE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCCC4)C.Cl |

Introduction

N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the class of triazine derivatives. It is characterized by its unique molecular structure, which includes a triazine ring substituted with a dimethylphenyl group, a methoxyphenyl group, and a pyrrolidinyl group. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.

Synthesis

The synthesis of N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process. A common method includes nucleophilic aromatic substitution reactions where triazine derivatives react with amines under controlled conditions. The synthesis can be optimized for yield and purity through controlled temperature and pressure conditions, often using solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.

Potential Applications

This compound has potential applications in medicinal chemistry and materials science due to its structural properties. It is hypothesized that it may interact with specific biological targets such as enzymes or receptors, similar to other known inhibitors in medicinal chemistry. Further studies are required to elucidate specific pathways and interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume